4-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine
Description
This compound features a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 4-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiomorpholine’s sulfur atom contributes to distinct electronic and conformational properties compared to oxygen-containing morpholine analogs. Such structural attributes make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to trifluoromethyl and sulfur-containing motifs .
Properties
IUPAC Name |
thiomorpholin-4-yl-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3OS/c17-16(18,19)13-3-4-20-14(10-13)22-5-1-2-12(11-22)15(23)21-6-8-24-9-7-21/h3-4,10,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBOOVBWTOKAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Variations
Below is a comparative analysis of the target compound and its closest analogs identified in available literature and commercial catalogs:
Physicochemical and Functional Differences
- Thiomorpholine vs.
- Pyridine Substituents : The 4-CF3 group in the target compound versus 3-fluoro-5-CF3 in BK77689 introduces steric and electronic variations. The 4-CF3 substitution may enhance π-stacking interactions in hydrophobic binding pockets compared to the bulkier 3-fluoro-5-CF3 analog .
- Piperidine vs.
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